Piperidin-4-ylphosphinic acid

Description

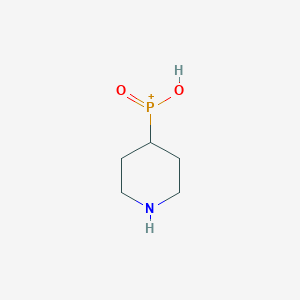

Structure

3D Structure

Properties

CAS No. |

216870-29-0 |

|---|---|

Molecular Formula |

C5H11NO2P+ |

Molecular Weight |

148.12 g/mol |

IUPAC Name |

hydroxy-oxo-piperidin-4-ylphosphanium |

InChI |

InChI=1S/C5H10NO2P/c7-9(8)5-1-3-6-4-2-5/h5-6H,1-4H2/p+1 |

InChI Key |

GNRXNFOPAVQPCJ-UHFFFAOYSA-O |

Canonical SMILES |

C1CNCCC1[P+](=O)O |

Origin of Product |

United States |

Synthetic Methodologies for Piperidin 4 Ylphosphinic Acid and Analogues

Established Synthetic Pathways for Piperidin-4-ylphosphinic Acid

The primary and most effective method for the synthesis of this compound and its analogues relies on a carefully orchestrated sequence of reactions. This approach ensures the correct placement of the phosphinic acid group onto the piperidine (B6355638) ring in good yields. Current time information in Bangalore, IN.nih.gov

Sequential Pudovik Addition Procedures

The initial and crucial step in the established synthesis is the introduction of the phosphorus moiety onto the piperidine precursor. This is accomplished through a sequential Pudovik addition. Current time information in Bangalore, IN.nih.gov The Pudovik reaction involves the addition of a P-H bond from a hydrophosphoryl compound, such as a phosphite (B83602), to an unsaturated C=N bond of an imine. mdpi.com In the context of this compound synthesis, a suitable piperidine precursor is first converted into an intermediate with an imine functionality, to which a hydrophosphoryl compound is added. This reaction is often catalyzed by a base and is a reliable method for forming the critical P-C bond at the 4-position of the piperidine ring. Current time information in Bangalore, IN.nih.govmdpi.com

Modified Barton Deoxygenation Methodologies

Following the successful addition of the phosphorus group, the subsequent key transformation is a modified Barton deoxygenation. Current time information in Bangalore, IN.nih.gov The Barton-McCombie deoxygenation is a radical-initiated reaction that allows for the removal of a hydroxyl group from an alcohol. organic-chemistry.orgalfa-chemistry.comwikipedia.org In the synthesis of this compound, the intermediate obtained from the Pudovik addition contains a hydroxyl group on the phosphorus atom. This hydroxyl group is first converted into a thiocarbonyl derivative, typically a xanthate or a thionoester. organic-chemistry.orgalfa-chemistry.comwikipedia.org The resulting thiocarbonyl compound is then treated with a radical initiator, such as azobisisobutyronitrile (AIBN), and a hydrogen atom source, most commonly tributyltin hydride (Bu3SnH), to effect the deoxygenation and form the desired phosphinic acid precursor. organic-chemistry.orgalfa-chemistry.comwikipedia.org

| Reagent/Step | Purpose |

| Thiocarbonyl derivative formation | Activation of the hydroxyl group for radical cleavage |

| Azobisisobutyronitrile (AIBN) | Radical initiator |

| Tributyltin hydride (Bu3SnH) | Hydrogen atom donor |

Role of Acidic Hydrolysis in Final Stage Synthesis

The final step in the synthesis of this compound is the acidic hydrolysis of the protecting groups. Current time information in Bangalore, IN.nih.gov Throughout the synthetic sequence, protecting groups are often employed to mask reactive functional groups, such as the nitrogen atom of the piperidine ring and the ester groups on the phosphinic acid moiety. The acidic hydrolysis serves to remove these protecting groups, revealing the final this compound in its desired form. This step is typically carried out using a strong acid, such as hydrochloric acid, and requires careful control of reaction conditions to ensure complete deprotection without undesired side reactions. Current time information in Bangalore, IN.nih.gov

Comparative Analysis of Alternative Synthetic Strategies

While the sequential Pudovik addition followed by Barton deoxygenation is the established route, it is instructive to consider why other common methods for P-C bond formation are less suitable for the synthesis of this compound.

Limitations of the Michaelis-Arbuzov Reaction in Related Contexts

The Michaelis-Arbuzov reaction is a widely used method for the formation of carbon-phosphorus bonds, typically involving the reaction of a trialkyl phosphite with an alkyl halide. wikipedia.orgrsc.org However, its application in the synthesis of this compound presents several challenges.

One significant limitation is the potential for quaternization of the piperidine nitrogen by the alkyl halide, leading to undesired side products. wikipedia.org Furthermore, the reaction often requires elevated temperatures, which can promote elimination reactions, especially with secondary halides that would be necessary for substitution at the 4-position of the piperidine ring. scholarsresearchlibrary.com The reactivity of the phosphorus nucleophile can also be an issue, as it may preferentially react with other functional groups present in the molecule. wikipedia.org These factors make the Michaelis-Arbuzov reaction a less reliable and efficient method for the synthesis of this compound compared to the established Pudovik-based approach. Current time information in Bangalore, IN.nih.govresearchgate.net

| Challenge | Consequence |

| Piperidine nitrogen quaternization | Formation of undesired byproducts |

| High reaction temperatures | Increased likelihood of elimination side reactions |

| Reactivity of phosphorus nucleophile | Potential for reaction at other sites |

Synthesis of Structural Analogues and Derivatives

The synthetic methodologies developed for this compound can be adapted to create a variety of structural analogues and derivatives with modified properties. By employing different starting materials and reagents, a range of functionalized piperidin-4-ylphosphinic acids can be accessed.

The synthesis of N-substituted derivatives can be achieved by starting with an appropriately substituted piperidine precursor. researchgate.net For example, using an N-benzyl piperidine derivative in the initial steps of the synthesis would yield the corresponding N-benzyl this compound. The synthesis of piperidinone derivatives through various annulation and cyclization strategies has also been reported, which could serve as precursors for further functionalization. nih.gov Moreover, the introduction of substituents on the piperidine ring itself, prior to the Pudovik addition, would allow for the synthesis of a diverse library of analogues. The synthesis of functionalized piperidines through multi-component reactions offers a versatile platform for creating a wide array of substituted piperidine scaffolds that could be further elaborated to the corresponding phosphinic acids. researchgate.net

Synthesis of Methyl(piperidin-4-yl)phosphinic Acid

Methyl(piperidin-4-yl)phosphinic acid, also known as P4MPA, is a saturated analogue of the selective GABAC antagonist TPMPA. rsc.orgrsc.org An improved and versatile synthesis for this compound has been developed to overcome common challenges in organophosphorus chemistry, such as the formation of C-P bonds, which are often addressed by the Michaelis–Arbuzov reaction. rsc.org

One effective route involves the deprotection of a protected piperidine precursor. rsc.org The synthesis starts with an appropriately substituted piperidine ring, and the final step is the removal of protecting groups to yield the target acid. rsc.orgrsc.org A quantitative yield of crude P4MPA can be achieved through the hydrolysis of isopropyl [1-(2,2,2-trichloroethoxycarbonyl)piperidin-4-yl]methylphosphinate. rsc.org Purification via recrystallization from an ethanol-water mixture yields the pure P4MPA monohydrate. rsc.org

| Step | Starting Material | Reagent/Condition | Product | Yield |

| Deprotection | Isopropyl [1-(2,2,2-trichloroethoxycarbonyl)piperidin-4-yl]methylphosphinate | Hydrolysis | Crude Methyl(piperidin-4-yl)phosphinic acid | Quantitative |

| Purification | Crude Methyl(piperidin-4-yl)phosphinic acid | Recrystallization from ethanol–water | Pure Methyl(piperidin-4-yl)phosphinic acid monohydrate | - |

Synthesis of Piperidin-4-ylphosphonic Acid

Piperidin-4-ylphosphonic acid is another analogue of the GABAA agonist isonipecotic acid (piperidin-4-ylcarboxylic acid). rsc.orgresearchgate.net Its synthesis has been achieved through a multi-step procedure that introduces the phosphonic acid group onto the piperidine scaffold. rsc.org This method ensures the creation of the target amino acid in good yields through a mild and efficient process. rsc.orgresearchgate.net

The synthetic strategy involves a sequence of key reactions: a Pudovik addition, a Barton deoxygenation, and finally, acidic hydrolysis to yield the final product. rsc.orgresearchgate.net This sequence is a robust method for creating piperidin-4-ylphosphonic acid and its analogues. rsc.org The unique structure, featuring a piperidine ring attached to a phosphonic acid group, gives the compound potential biological activities. ontosight.ai

| Stage | Reaction Type | Purpose |

| 1 | Pudovik Addition | Introduction of the phosphorus group onto the piperidine precursor. |

| 2 | Barton Deoxygenation | Removal of a hydroxyl group. |

| 3 | Acidic Hydrolysis | Removal of protecting groups to yield the final phosphonic acid. rsc.org |

Preparation of Functionalized Organophosphorus Derivatives Bearing Piperidine Scaffolds

The synthesis of functionalized organophosphorus derivatives incorporating a piperidine scaffold is a broad field, leveraging various synthetic strategies. tandfonline.commdpi.com These methods can involve either the formation of the piperidine ring as a key step or the functionalization of a pre-existing piperidine structure. mdpi.com

One common approach is the one-pot synthesis of α-aminophosphonates containing a piperidine moiety. researchgate.net For example, novel (4′-tosyl) piperidin-4-yl containing α-aminophosphonates have been synthesized from 1-tosylpiperidin-4-one, various aromatic amines, and diethyl phosphite in a one-pot reaction catalyzed by magnesium perchlorate (B79767) under solvent-free conditions. researchgate.net Another strategy involves the radical addition of bis(trimethylsiloxy)phosphine to N-vinylpyrrolidone, which, after subsequent functionalization, yields pyrrolidone-substituted phosphonic and phosphinic acids. researchgate.net

Site-selective C-H functionalization, controlled by specific rhodium catalysts and amine protecting groups, has also been used to create positional analogues of piperidine-containing pharmaceuticals. nih.gov This advanced method allows for the direct introduction of functional groups at specific positions (C-2, C-3, or C-4) on the piperidine ring. nih.gov

Reductive Cyclization Approaches to Related Phosphoryl-Substituted Heterocycles

Reductive cyclization is a powerful strategy for constructing phosphoryl-substituted heterocyclic systems. beilstein-journals.org While not exclusively for piperidines, these methods are applied to synthesize related N-heterocycles like pyrrolidines, which share structural similarities. beilstein-journals.org

A notable example is the synthesis of nonracemic phosphoryl-substituted pyrrolidines. beilstein-journals.org This process begins with an asymmetric Michael addition of β-keto phosphonates to conjugated nitroolefins, catalyzed by a chiral Ni(II) complex. beilstein-journals.org The resulting nitro keto phosphonates, which possess two stereocenters, are then subjected to reductive cyclization to form the pyrrolidin-3-ylphosphonic acid derivatives. beilstein-journals.org This method provides highly enantioenriched phosphoryl-substituted heterocycles from readily available starting materials. beilstein-journals.org

More recent developments include electro-triggered and visible-light-promoted radical cascade cyclizations to access a variety of phosphinyl-substituted N-heterocycles. researchgate.netresearchgate.net These modern protocols are valued for their mild reaction conditions, operational simplicity, and atom economy, avoiding the need for external metal catalysts or oxidants. researchgate.netresearchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise insights into the chemical environment of individual nuclei. For piperidin-4-ylphosphinic acid, a comprehensive analysis using ¹H, ¹³C, and ³¹P NMR is essential.

The ¹H NMR spectrum of this compound is expected to display characteristic signals corresponding to the protons of the piperidine (B6355638) ring and the proton attached to the phosphorus atom. The piperidine ring protons typically appear as complex multiplets in the upfield region of the spectrum. The protons at C2 and C6, being adjacent to the nitrogen atom, are expected to be deshielded and resonate at a lower field compared to the protons at C3 and C5. The proton at C4, attached to the same carbon as the phosphinic acid group, would also show a distinct chemical shift. The N-H proton of the piperidine ring would likely appear as a broad singlet, and its chemical shift can be influenced by the solvent and concentration. The P-H proton of the phosphinic acid group would exhibit a characteristic large coupling to the phosphorus nucleus.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H on P | ~7.0-8.0 | Doublet | 1JP-H ≈ 500-700 |

| N-H | Variable (broad singlet) | bs | - |

| H2ax, H6ax | ~2.5-2.7 | Multiplet | - |

| H2eq, H6eq | ~3.0-3.2 | Multiplet | - |

| H3ax, H5ax | ~1.6-1.8 | Multiplet | - |

| H3eq, H5eq | ~1.9-2.1 | Multiplet | - |

Note: Predicted values are based on related piperidine structures and general NMR principles. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, three distinct signals are expected for the piperidine ring carbons due to the molecule's symmetry. The carbons C2 and C6, being equivalent, will produce one signal, as will the equivalent carbons C3 and C5. The C4 carbon, bearing the phosphinic acid group, will appear as a separate signal and will show coupling to the phosphorus atom (¹JP-C). The chemical shifts of these carbons are influenced by their proximity to the heteroatoms (nitrogen and phosphorus). uobabylon.edu.iq

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Coupling to ³¹P |

|---|---|---|

| C2, C6 | ~45-50 | Possible 3JP-C |

| C3, C5 | ~25-30 | Possible 2JP-C |

Note: Predicted values are based on related piperidine structures and general NMR principles. Actual experimental values may vary.

³¹P NMR spectroscopy is a highly specific technique for phosphorus-containing compounds and is crucial for characterizing this compound. huji.ac.il The chemical shift in ³¹P NMR is sensitive to the oxidation state, coordination number, and the nature of the substituents on the phosphorus atom. science-and-fun.de For phosphinic acids, the ³¹P signal typically appears in a characteristic region. researchgate.netresearchgate.net In the case of this compound, a single resonance is expected in the proton-decoupled spectrum. The chemical shift can be influenced by the pH of the solution due to the acidic nature of the phosphinic acid group. researchgate.netresearchgate.net In the proton-coupled spectrum, this signal would be split into a doublet due to the one-bond coupling with the proton directly attached to the phosphorus atom (¹JP-H).

Table 3: Predicted ³¹P NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity (in ¹H-coupled spectrum) | Coupling Constant (J, Hz) |

|---|

Note: Predicted values are based on general chemical shift ranges for phosphinic acids. Actual experimental values may vary and are pH-dependent.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Mass Spectrometry for Molecular Confirmation

Mass spectrometry (MS) is employed to determine the molecular weight and to gain structural information through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its elemental composition. The calculated monoisotopic mass of this compound (C₅H₁₂NO₂P) is approximately 149.0605 Da.

The fragmentation pattern in the mass spectrum would be expected to show characteristic losses from the piperidine ring and the phosphinic acid group. Common fragmentation pathways for piperidine derivatives involve the cleavage of the ring, leading to various charged fragments. The phosphinic acid moiety can undergo fragmentation through the loss of water (H₂O) or the hydroxyl radical (•OH).

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | ~150.0683 | Protonated molecular ion |

| [M-H₂O]⁺ | ~132.0577 | Loss of a water molecule |

Note: The m/z values are predicted based on the molecular formula and common fragmentation pathways.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H, C-H, P=O, P-O-H, and P-C bonds. libretexts.org The N-H stretching vibration of the secondary amine in the piperidine ring typically appears as a moderate band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the methylene (B1212753) groups of the piperidine ring are expected in the 2850-2960 cm⁻¹ range.

The phosphinic acid group gives rise to several distinct absorptions. The phosphoryl group (P=O) stretching vibration results in a strong band, typically between 1150 and 1250 cm⁻¹. The P-O-H moiety is characterized by a broad O-H stretching band in the 2500-3300 cm⁻¹ region, often overlapping with the C-H stretching bands, and a P-O stretching band. orgchemboulder.com

Table 5: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (piperidine) | Stretch | 3300-3500 | Medium |

| C-H (alkane) | Stretch | 2850-2960 | Medium-Strong |

| O-H (phosphinic acid) | Stretch (broad) | 2500-3300 | Broad, Strong |

| P=O (phosphoryl) | Stretch | 1150-1250 | Strong |

| P-O (phosphinic acid) | Stretch | 900-1100 | Medium-Strong |

Note: Predicted wavenumber ranges are based on characteristic group frequencies.

Computational Chemistry Approaches in Piperidin 4 Ylphosphinic Acid Research

Quantum Chemical Studies on Molecular Structure and Energetics

Quantum chemical methods are fundamental in characterizing the intrinsic properties of Piperidin-4-ylphosphinic acid, such as its three-dimensional structure and energetic landscape.

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations are instrumental in performing conformational analysis to identify the most stable three-dimensional arrangements of the molecule. The piperidine (B6355638) ring can adopt several conformations, such as chair, boat, and twist-boat, and the orientation of the phosphinic acid group is also critical.

Research on similar piperidine-containing structures demonstrates that DFT can be used to calculate the relative energies of these different conformers. researchgate.net For this compound, which exists as a zwitterion at physiological pH, DFT calculations help in understanding the geometry and stability of its various tautomeric and conformational states. The chair conformation with the phosphinic acid group in an equatorial position is often the most stable, but computational analysis is required to quantify the energy differences between various forms.

Table 1: Illustrative Relative Energies of this compound Conformers Calculated by DFT This table is a representative example of data that would be generated in a typical DFT conformational analysis study.

| Conformer | Axial/Equatorial (Phosphinic Acid) | Relative Energy (kcal/mol) |

| Chair | Equatorial | 0.00 |

| Chair | Axial | 2.50 |

| Twist-Boat | - | 5.80 |

| Boat | - | 7.20 |

These energy values are crucial for understanding the conformational preferences of the molecule in different environments and how these preferences might influence its binding to a receptor.

While DFT provides high accuracy, it can be computationally expensive. Semiempirical methods, which use parameters derived from experimental data, offer a faster alternative for larger systems or for preliminary conformational searches. researchgate.net These methods are often used in conjunction with Polarized Continuum Models (PCMs) to account for the effects of a solvent. researchgate.net

For a charged molecule like this compound, the surrounding solvent, particularly water, has a significant stabilizing effect. PCMs model the solvent as a continuous medium with a given dielectric constant, allowing for the calculation of solvation free energies. This approach is vital for obtaining a realistic picture of the molecule's structure and stability in a biological context, as studies on similar amino acids have shown that an accurate description requires accounting for both explicit water molecules and long-range solvent interactions.

Density Functional Theory (DFT) Calculations for Conformational Analysis and Stability

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Understanding how this compound interacts with its biological targets, such as the GABAC receptor, is key to explaining its antagonist activity. Molecular docking and dynamics simulations are the primary computational tools for this purpose.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound, docking studies have been performed using homology models of the GABAC receptor. These studies help to elucidate the specific molecular interactions responsible for its binding and antagonist activity.

In these predictive models, the zwitterionic form of this compound is placed into the ligand-binding domain of the receptor. The results of such docking studies can reveal key interactions, such as hydrogen bonds and electrostatic interactions between the phosphinic acid group, the piperidine nitrogen, and amino acid residues in the receptor's binding pocket. For instance, the negatively charged oxygen atoms of the phosphinic acid group may interact with positively charged residues like arginine, while the positively charged nitrogen of the piperidine ring may form interactions with negatively charged or polar residues.

Table 2: Predicted Interactions of this compound with GABAC Receptor Binding Site Residues from a Representative Docking Study This table is an illustrative example based on typical findings from molecular docking studies of ligands in GABA receptors.

| This compound Moiety | Interacting Receptor Residue | Type of Interaction |

| Phosphinic acid group (-PO₂H⁻) | Arginine (Arg104) | Salt Bridge / H-Bond |

| Phosphinic acid group (-PO₂H⁻) | Tyrosine (Tyr198) | Hydrogen Bond |

| Piperidine Nitrogen (-NH₂⁺-) | Glutamate (Glu196) | Salt Bridge / H-Bond |

| Piperidine Ring | Phenylalanine (Phe124) | Hydrophobic Interaction |

These predicted binding modes provide a structural hypothesis for the compound's activity and can guide the design of new, more potent, or selective analogs.

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a way to study the dynamic behavior of the ligand-receptor complex over time. MD simulations can be used to assess the stability of the predicted binding pose from docking and to observe conformational changes in both the ligand and the protein upon binding.

For this compound, MD simulations of its complex with the GABAC receptor can reveal how the ligand stabilizes a particular receptor conformation, in this case, an antagonist-bound state. These simulations can show the flexibility of the ligand in the binding pocket and the persistence of key interactions over the simulation time, providing a more profound understanding of the molecular basis of its antagonist action. The results from MD can also be used to calculate binding free energies, which can be compared with experimental data.

Predictive Modeling of Binding Modes and Affinities

Application in Reaction Mechanism Elucidation and Product Prediction

Computational chemistry is also a valuable tool for studying the chemical reactions used to synthesize compounds like this compound. The synthesis of this compound can involve steps such as a Pudovik addition. researchgate.net Quantum chemical calculations can be employed to investigate the reaction mechanisms, identify transition states, and calculate activation energies.

By modeling the reactants, intermediates, transition states, and products, researchers can gain a detailed understanding of the reaction pathway. This can help in optimizing reaction conditions to improve yields and reduce byproducts. For example, DFT calculations could be used to study the stereoselectivity of a particular reaction step, predicting which diastereomer is more likely to form.

Table 3: Hypothetical Calculated Energies for a Key Step in a Synthetic Route to this compound This table represents typical data from a computational study of a reaction mechanism.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +22.5 |

| Intermediate | -5.0 |

| Products | -15.0 |

This type of analysis provides a molecular-level understanding of the chemical transformations, complementing experimental synthetic chemistry.

Biochemical and Pharmacological Investigations of Piperidin 4 Ylphosphinic Acid and Analogues

Interaction with Neurotransmitter Receptors

Piperidin-4-ylphosphinic acid and its analogues have been the subject of various biochemical and pharmacological studies to determine their interaction with several key neurotransmitter receptors. These investigations have elucidated the binding affinities and functional activities of these compounds, providing insight into their potential pharmacological profiles.

The primary focus of many studies on this compound has been its interaction with the receptors for gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the central nervous system. nih.govmdpi.com GABA receptors are broadly categorized into GABAA, GABAB, and GABAC (also known as GABAρ) subtypes, each with distinct structures and functions. nih.govguidetopharmacology.orgnih.gov

This compound is an analogue of the GABAA agonist isonipecotic acid. rsc.org Research indicates that while it is derived from a GABAA agonist, its own activity at the GABAA receptor is characterized by weak antagonism. nih.gov This suggests that the substitution of the carboxylic acid group in isonipecotic acid with a phosphinic acid moiety significantly alters its interaction with the GABAA receptor, shifting its functional properties from agonistic to antagonistic. Further studies on related piperidine (B6355638) derivatives have identified compounds with potent antagonistic effects at the α1β2γ2 subtype of the GABAA receptor. nih.gov

GABAA receptors are ligand-gated ion channels that mediate fast synaptic inhibition. guidetopharmacology.org They are typically pentameric structures composed of various subunits (e.g., α, β, γ), with the α1β2γ2 combination being the most prevalent in the central nervous system. guidetopharmacology.org The diverse pharmacology of GABAA receptors is influenced by their subunit composition. nih.gov

Table 1: GABAA Receptor Activity of this compound and Related Compounds

| Compound | Receptor Subtype | Activity | Reference |

|---|---|---|---|

| This compound | GABAA | Weak Antagonist | nih.gov |

| Substituted 1-hydroxypyrazole analogues of 5-(4-piperidyl)-3-isoxazolol (4-PIOL) | α1β2γ2 | Potent Antagonism | nih.gov |

Functional GABAB receptors are G protein-coupled receptors (GPCRs) that form heterodimers of GABAB1 and GABAB2 subunits. nih.govmdpi.comnih.gov These receptors mediate slow and prolonged inhibitory signals by modulating ion channels and adenylyl cyclase activity. nih.govnih.gov Studies have shown that co-expression of GABAB1 and GABAB2 subunits is necessary for efficient coupling to Kir3-type potassium channels. nih.gov

Electrophysiological studies on this compound have shown that it is a weak antagonist at GABAB receptors. This antagonistic activity is considered to be of low potency. The functional assays for GABAB receptor activity often involve measuring the modulation of ion channels, such as inwardly rectifying K+ channels, or the inhibition of adenylyl cyclase. nih.govguidetopharmacology.org

Table 2: GABAB Receptor Activity of this compound

| Compound | Receptor | Activity | Potency |

|---|---|---|---|

| This compound | GABAB | Antagonist | Weak |

This compound has demonstrated notable activity as an antagonist at GABAC receptors. nih.gov GABAC receptors, also known as GABAρ receptors, are ionotropic receptors that are insensitive to typical GABAA modulators like bicuculline (B1666979) and benzodiazepines. nih.govresearchgate.net

In electrophysiological studies using Xenopus oocytes expressing GABAC ρ1 receptors, this compound was found to be a potent antagonist. nih.gov Its potency is comparable to that of (1,2,5,6-tetrahydropyridin-4-yl)methylphosphinic acid (TPMPA), a standard GABAC antagonist. nih.govdrugbank.comdrugbank.com Furthermore, this compound exhibits selectivity for GABAC receptors over GABAA receptors. nih.gov The phosphinic acid bioisostere is a key structural feature for this selectivity. researchgate.net In contrast, the phosphonic acid analogue, piperidin-4-ylphosphonic acid, is significantly less potent as a GABAC antagonist. nih.gov

Table 3: GABAC Receptor Antagonism of this compound and Analogues

| Compound | Receptor | Activity | Potency Comparison | Selectivity | Reference |

|---|---|---|---|---|---|

| This compound | GABAC ρ1 | Antagonist | Comparable to TPMPA | Selective for GABAC over GABAA | nih.gov |

| Piperidin-4-ylphosphonic acid | GABAC | Antagonist | Weaker than this compound | nih.gov | |

| Piperidin-4-ylseleninic acid (SEPI) | GABAC | Antagonist | More potent than this compound | Selective for GABAC | nih.gov |

The nociceptin (B549756) receptor (NOP), also known as the orphanin FQ receptor or opioid receptor-like 1 (ORL1), is a member of the opioid receptor family. nih.govmdpi.comdrugbank.com It plays a role in various physiological processes, including pain, anxiety, and learning. nih.gov Unlike classical opioid receptors, the NOP receptor does not have a high affinity for traditional opioid ligands. nih.gov

Structural analogues of this compound, specifically N-(4-piperidinyl)-2-indolinones, have been identified as a new class of NOP receptor ligands. nih.gov Modifications to the piperidine N-substituent within this class can produce both potent agonists and antagonists. nih.gov This highlights the importance of the piperidine moiety in the development of ligands targeting the NOP receptor. nih.gov Some NOP receptor agonists have shown potential in managing chronic pain. haematologica.orgjpalliativecare.com

Sigma receptors (S1R and S2R) are distinct from opioid receptors and are involved in a variety of cellular functions. mdpi.com The sigma-1 receptor (S1R) is a chaperone protein that has been investigated as a therapeutic target for several conditions. researchgate.net

While direct studies on the sigma receptor affinity of this compound are not detailed, related piperidine-containing compounds have been shown to possess high affinity for sigma-1 receptors. nih.gov For instance, certain piperidine derivatives have been designed as dual-acting histamine (B1213489) H3 and sigma-1 receptor ligands. nih.gov The protonated piperidine moiety is crucial for the high biological activity at the S1R, as it forms a salt bridge with Glu172 in the receptor's binding pocket. nih.gov Some sigma-1 receptor agonists, such as 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP), have demonstrated neuroprotective effects. nih.gov

GABA<sub>B</sub> Receptor Activity and Functional Assays

Histamine H3 Receptor Antagonism

The histamine H3 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS), functions as an auto- and heteroreceptor, modulating the release of histamine and other neurotransmitters like acetylcholine, dopamine (B1211576), and serotonin (B10506). mdpi.commdpi.comjpccr.eu Consequently, H3 receptor antagonists are investigated for their potential in treating various neurological disorders. mdpi.commdpi.comdovepress.com

The general pharmacophore for H3 receptor antagonists often includes a basic tertiary amine, such as a piperidine ring, connected via a linker to a central core and an arbitrary region. ugr.es Numerous piperidine-containing compounds have been developed as potent H3 receptor antagonists. rsc.orgnih.govnih.govnih.govnih.gov For instance, a series of 4-hydroxypiperidine (B117109) derivatives have demonstrated significant in vitro antagonist activity at the guinea pig H3 receptor. nih.gov Similarly, novel antagonists based on a 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold have been discovered. nih.gov

Investigation of Dopaminergic and Serotonergic Receptor Interactions for Piperidine Derivatives

Piperidine derivatives are also a common structural motif in ligands targeting dopaminergic and serotonergic receptor systems, which are crucial in the regulation of mood, cognition, and motor functions. nih.govnih.govwikipedia.orgmdpi.comacnp.org

Dopaminergic Receptor Interactions: Dopamine receptors are classified into D1-like (D1, D5) and D2-like (D2, D3, D4) families. mdpi.com The D2-like receptors, in particular, are key targets for antipsychotic drugs. mdpi.com Several piperidine-containing compounds have been synthesized and evaluated for their affinity at dopamine receptors. For example, a series of 4-benzylpiperidine (B145979) analogues have been identified as potent and selective antagonists of the D4 receptor. nih.gov Molecular modeling studies of some piperidine derivatives have shown key interactions, such as π-π stacking and hydrophobic contacts, within the binding pocket of the D4 receptor. mdpi.com However, there is no specific data available in the reviewed literature regarding the interaction of This compound with any dopamine receptor subtype.

Serotonergic Receptor Interactions: The serotonin (5-HT) system includes a large family of receptors, with at least 15 subtypes identified. acnp.org These receptors are targets for a wide range of therapeutics, including antidepressants and antipsychotics. rsc.orgunc.edu The 5-HT2A receptor, for instance, is a key target for psychedelic drugs and some antipsychotics. unc.edunih.gov Piperidine is a scaffold found in some serotonin receptor ligands. For example, lysergic acid piperidide (LA-Pip), an analogue of LSD, is a serotonin receptor modulator with high affinity for 5-HT1A, 5-HT2A, and 5-HT2C receptors. wikipedia.org However, specific investigations into the interaction of This compound with serotonergic receptors have not been reported in the available scientific literature.

Enzyme Inhibition Mechanisms and Kinetics

The phosphinic acid group is a key feature in the design of enzyme inhibitors, often acting as a transition-state analogue of the tetrahedral intermediate formed during peptide bond hydrolysis. nih.gov This allows for potent and often reversible inhibition of various enzymes, particularly metalloproteases.

Analysis of Competitive Inhibition Dynamics

Competitive inhibition occurs when an inhibitor molecule, structurally similar to the substrate, competes for the same active site on an enzyme. rsc.orgwikipedia.orglibretexts.orgresearchgate.net This type of inhibition is characterized by an increase in the Michaelis-Menten constant (Km), while the maximum velocity (Vmax) remains unchanged. mdpi.comsci-hub.se The effect of the inhibitor can be overcome by increasing the substrate concentration. rsc.org

While This compound itself has not been specifically characterized as a competitive inhibitor in the reviewed literature, a related derivative, 3-(piperidin-4-ylmethoxy)pyridine (B1265346), has been shown to be a competitive inhibitor of Lysine Specific Demethylase 1 (LSD1). nih.gov This suggests that the piperidine scaffold, in combination with other structural features, can be directed to the active site of an enzyme. A study on N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide also demonstrated a competitive mechanism of action against adenylyl cyclase of Giardia lamblia. nih.gov

A study of various phosphonic and phosphinic acid derivatives as inhibitors of mushroom tyrosinase found that some compounds exhibited competitive inhibition. nih.gov The specific kinetic parameters for these compounds were determined, as shown in the table below.

Table 1: Competitive Inhibition Data for Selected Phosphinic Acid Derivatives against Mushroom Tyrosinase

| Compound | Structure | Ki (mM) |

|---|---|---|

| 1 | [(Benzylamino)(pyridin-4-yl)methyl]phosphonic acid | 0.85 |

| 3 | [(Benzylamino)(pyridin-3-yl)methyl]phenylphosphinic acid | 0.45 |

Data from a study on various phosphonic and phosphinic acid derivatives. nih.gov

Characterization of Non-Competitive and Uncompetitive Inhibition Models

Non-competitive inhibition occurs when an inhibitor binds to an allosteric site (a site other than the active site) on the enzyme, causing a conformational change that reduces the enzyme's catalytic efficiency. mdpi.comnih.gov In this model, the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. mdpi.com Non-competitive inhibition is characterized by a decrease in Vmax with no change in Km. libretexts.org

Several phosphinic acid derivatives have been shown to act as non-competitive inhibitors. For example, a study on quinazoline-4-piperidine sulfamides identified a potent and selective non-competitive inhibitor of human NPP1 with a Ki of 59.3 nM. nih.gov In the investigation of phosphinic acid derivatives against mushroom tyrosinase, some compounds were found to be non-competitive inhibitors. nih.gov

Uncompetitive inhibition is a rarer form where the inhibitor binds only to the enzyme-substrate (ES) complex. libretexts.org This type of inhibition leads to a decrease in both Vmax and Km. The search results did not provide specific examples of This compound or its close analogues acting as uncompetitive inhibitors.

Table 2: Non-Competitive Inhibition Data for a Selected Phosphinic Acid Derivative against Mushroom Tyrosinase

| Compound | Structure | Ki (mM) |

|---|---|---|

| 4 | [(Benzylamino)(pyridin-2-yl)methyl]phenylphosphinic acid | 0.076 |

Data from a study on various phosphonic and phosphinic acid derivatives. nih.gov

Role of Allosteric Modulation and Induced Conformational Changes in Enzyme Inhibition

Allosteric modulation refers to the regulation of an enzyme or receptor by a ligand binding to a site distinct from the active site. nih.govwikipedia.orgplos.org This binding induces a conformational change in the protein, which can either enhance (positive allosteric modulation) or inhibit (negative allosteric modulation) its activity. rsc.orgwikipedia.org Non-competitive inhibition is a form of allosteric modulation. wikipedia.org

Allosteric modulators can induce significant conformational changes in the target protein. These changes can affect the affinity of the active site for the substrate or alter the catalytic efficiency of the enzyme. rsc.orgwikipedia.org While the concept of allosteric modulation is well-established for various enzymes and receptors, there is no direct evidence in the reviewed literature to suggest that This compound acts as an allosteric modulator of any specific enzyme. The potential for this compound to induce conformational changes upon binding to an enzyme has not been investigated.

Mechanism-Based (Irreversible) Inhibition Paradigms for Phosphinic Acid Derivatives

Mechanism-based inhibition, also known as suicide inhibition, is a form of irreversible inhibition where the enzyme itself converts a benign inhibitor into a reactive molecule that covalently binds to the enzyme, leading to its inactivation. nih.govnih.gov This type of inhibition is time-dependent and often highly specific. nih.gov

Organophosphorus compounds, including phosphinates, can act as irreversible inhibitors. nih.gov For instance, peptidic phosphonylating agents have been designed as irreversible inhibitors of serine proteases. tandfonline.com These inhibitors mimic the tetrahedral transition state of peptide bond hydrolysis and subsequently form a stable covalent bond with a key active site residue. While this mechanism is known for phosphinic acid derivatives, there is no information in the reviewed literature to indicate that This compound functions as a mechanism-based inhibitor for any specific enzyme.

Investigation of Phosphinic Acid Analogs as Protease and Peptidase Inhibitors (e.g., Dipeptidyl Peptidase IV, ACE)

Phosphinic acid analogues, characterized by the stable phosphorus-carbon bond, have been extensively explored as inhibitors of various proteases and peptidases. Their structural resemblance to the transition state of peptide hydrolysis makes them potent inhibitors of these enzymes.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition:

DPP-IV is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin (B1656795) hormones. oatext.commdpi.com Inhibition of DPP-IV is a validated therapeutic strategy for the management of type 2 diabetes. oatext.commdpi.com A variety of synthetic DPP-IV inhibitors, such as sitagliptin, vildagliptin, and saxagliptin, are currently in clinical use. oatext.commdpi.com

Research into phosphinic acid-containing compounds as DPP-IV inhibitors has yielded promising results. Dipeptide phosphonates, which are structurally related to phosphinic acids, have been synthesized and evaluated as DPP-IV inhibitors. nih.gov For instance, dipeptides containing phosphonate (B1237965) analogs of proline and piperidine-2-carboxylic acid have demonstrated moderate but specific inhibition of DPP-IV. nih.gov The compound Ala-PipP(OPh-4-Cl)2 was identified as a notable inhibitor in this series. nih.gov Furthermore, the structure of sulphostin (B1240971), a naturally occurring DPP-IV inhibitor, features an amino(sulfoamino)phosphinyl group on a piperidine ring, highlighting the importance of this scaffold for DPP-IV inhibition. nih.gov Synthetic analogues of sulphostin have been developed, with a sulfonic acid-deficient five-membered ring analogue showing potent inhibitory activity. nih.gov

Table 1: Examples of Phosphinic Acid and Related Analogues as DPP-IV Inhibitors

| Compound/Analog Type | Key Structural Features | Observed Activity | Reference |

|---|---|---|---|

| Dipeptide Phosphonates | Contain phosphonate analogs of proline and piperidine-2-carboxylic acid | Moderate and specific DPP-IV inhibition | nih.gov |

| Ala-PipP(OPh-4-Cl)2 | A specific dipeptide phosphonate | k(inact) of 0.353 s-1 and KI of 236 microM | nih.gov |

| Sulphostin Analogues | Amino(sulfoamino)phosphinyl group on a piperidine or related heterocyclic ring | Potent DPP-IV inhibition, with a five-membered ring analogue showing an IC50 of 11 nM | nih.gov |

Angiotensin-Converting Enzyme (ACE) Inhibition:

ACE is a key zinc-metallopeptidase in the renin-angiotensin system, which regulates blood pressure. pnas.org ACE inhibitors are widely used in the treatment of hypertension and cardiovascular diseases. pnas.org Phosphinic peptides have emerged as a highly successful class of ACE inhibitors, acting as transition-state analogues. pnas.orgresearchgate.net

Analogues of established ACE inhibitors like captopril (B1668294) and enalaprilat, incorporating phosphinic acid moieties and substituted prolines, have been synthesized and evaluated. nih.gov These modifications, particularly the introduction of hydrophobic substituents on the proline ring, have generally led to increased in vitro potency. nih.gov Fosinopril, a phosphinic acid-containing ACE inhibitor with a 4-cyclohexyl proline derivative, is a clinically used antihypertensive agent. nih.govnih.gov

Furthermore, research has focused on developing domain-selective ACE inhibitors. pnas.orgwikipedia.org RXP 407, a phosphinic peptide, was identified as a potent and highly selective inhibitor of the N-domain of ACE. pnas.org Conversely, RXPA380 was developed as a C-domain selective inhibitor. researchgate.netwikipedia.org

Table 2: Examples of Phosphinic Acid Analogues as ACE Inhibitors

| Compound | Selectivity | Key Research Finding | Reference |

|---|---|---|---|

| Fosinopril | Not specified | A clinically used ACE inhibitor with a long duration of action. | nih.govnih.gov |

| RXP 407 | N-domain selective | Potent inhibitor with a Ki value of 12 nM for the N-domain. | pnas.org |

| RXPA380 | C-domain selective | Highly selective for the C-domain of ACE. | researchgate.netwikipedia.org |

Investigation of Broader Biological Activities

Beyond their role as protease inhibitors, this compound and its analogues have been investigated for a range of other biological activities.

The piperidine ring is a common scaffold in molecules exhibiting antimicrobial properties. biomedpharmajournal.org Derivatives of piperidin-4-one, a related structural class, have been synthesized and shown to possess both antibacterial and antifungal activities. biomedpharmajournal.org For example, thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones displayed significant antifungal activity. biomedpharmajournal.org

Studies on methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate derivatives have also been conducted to evaluate their antimicrobial potential. researchgate.net While specific data on the direct antimicrobial activity of this compound is limited in the provided results, the broader class of piperidine derivatives shows promise in this area. biomedpharmajournal.orgnih.gov The search for new antimicrobial agents is driven by the global challenge of antibiotic resistance. nih.gov

Piperidine and its derivatives have been investigated for their potential as anticancer agents. frontiersin.org Piperidin-4-ones, in particular, have been reported to possess anticancer activities. nih.gov The piperidine moiety is considered a valuable pharmacophore that can be modified to enhance interactions with biological targets relevant to cancer. frontiersin.orgnih.gov

One approach has been the development of histone deacetylase (HDAC) inhibitors, a class of anticancer drugs. nih.gov Novel HDAC inhibitors incorporating a 4-piperidin-4-yl-triazole scaffold have been synthesized and shown to exhibit potent antiproliferative activities against various human tumor cell lines. nih.gov For instance, compound WY-15 from this series demonstrated excellent HDAC6 inhibitory activity and induced cell cycle arrest in cancer cells. nih.gov

Additionally, compounds containing a 3-(piperidin-4-ylmethoxy)pyridine structure have been identified as potent inhibitors of Lysine Specific Demethylase 1 (LSD1), a target for certain cancers. nih.gov These inhibitors have shown to suppress the proliferation of leukemia and solid tumor cells. nih.gov

Table 3: Piperidine Analogues with Antitumor Activity

| Compound Class/Scaffold | Target | Observed Activity | Reference |

|---|---|---|---|

| 4-Piperidin-4-yl-triazole derivatives | Histone Deacetylases (HDACs) | Potent antiproliferative activity against human tumor cell lines; induction of cell cycle arrest. | nih.gov |

| 3-(Piperidin-4-ylmethoxy)pyridine derivatives | Lysine Specific Demethylase 1 (LSD1) | Potent inhibition of LSD1 and strong inhibition of proliferation of leukemia and solid tumor cells. | nih.gov |

The piperidine nucleus is a key structural feature in a number of compounds with antiviral activity, particularly against the Human Immunodeficiency Virus (HIV). nih.govmdpi.com

Several classes of piperidine-containing compounds have been explored as HIV inhibitors:

HIV Entry Inhibitors: NBD-556 and its analogues, which contain a piperidine ring, have been designed as HIV-1 entry inhibitors that target the gp120 envelope glycoprotein. osti.gov Through structural modifications, a full CD4-agonist (NBD-556) was successfully converted to a full CD4-antagonist (NBD-11021) with broad neutralization activity against various HIV-1 strains. osti.gov

Reverse Transcriptase Inhibitors: Piperidine-4-yl-aminopyrimidines have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov Analogs with a 3-carboxamide on the N-phenyl piperidine ring have shown high potency against wild-type HIV-1 and resistant mutant strains. nih.gov

Dual Anti-HIV and Anti-TB Agents: Recognizing that piperidine derivatives have been reported to have both anti-HIV and anti-tuberculosis (anti-TB) activity, researchers have designed and synthesized 3,5-bis(furan-2-ylmethylidene)-piperidin-4-substituted imines. nih.gov Some of these compounds exhibited moderate anti-HIV activity and were also potent against Mycobacterium tuberculosis. nih.gov

Other Piperidine-Substituted Antivirals: A series of N(2)-(1-(substituted-aryl)piperidin-4-yl)-N(6)-mesityl-9H-purine-2,6-diamine derivatives have been developed as potent antiviral agents, with some showing remarkable anti-HIV potencies. nih.gov Additionally, isatin (B1672199) derivatives incorporating a trifluoromethylpiperidin-1-yl)sulfonyl moiety have demonstrated significant antiviral activity against H1N1, HSV-1, and coxsackievirus B3. mdpi.com

Table 4: Piperidine Analogues with Anti-HIV Activity

| Compound Class | Mechanism of Action | Key Findings | Reference |

|---|---|---|---|

| NBD Analogues | HIV Entry Inhibition (gp120 target) | Conversion from CD4-agonist to potent CD4-antagonist (NBD-11021) with broad activity. | osti.gov |

| Piperidine-4-yl-aminopyrimidines | Non-Nucleoside Reverse Transcriptase Inhibition | N-phenyl derivatives with 3-carboxamide substitution showed high potency against wild-type and resistant HIV-1. | nih.gov |

| Piperidin-4-substituted Imines | Dual Anti-HIV and Anti-TB | Compound R7 showed moderate anti-HIV activity and was more potent than ethambutol (B1671381) against M. tuberculosis. | nih.gov |

| Piperidine-substituted Purines | Antiviral | Compound FZJ13 displayed notable anti-HIV-1 activity. | nih.gov |

Piperidine-containing compounds have also been investigated for their anti-inflammatory properties. nih.gov Piperine, an alkaloid found in black pepper that contains a piperidine ring, has demonstrated anti-inflammatory effects in various studies. nih.gov It has been shown to inhibit the production of pro-inflammatory mediators like IL-6 and prostaglandin (B15479496) E2 (PGE2). nih.gov

Synthetic piperidine derivatives have also been evaluated. For example, piperidine-derived α,β-unsaturated amides (piperlotines) have exhibited excellent in vivo anti-inflammatory activity in mice. scielo.org.mx Specifically, trifluoromethyl derivative 6 showed potent activity, comparable to the non-steroidal anti-inflammatory drug (NSAID) indomethacin (B1671933) in a topical inflammation model. scielo.org.mx Another example is 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester (LQFM-008), a piperazine (B1678402) derivative (structurally related to piperidine), which has shown both anti-inflammatory and anti-nociceptive effects. nih.gov The anti-inflammatory effects of phytochemicals are often attributed to their ability to modulate signaling pathways like TLR4/NF-κB. frontiersin.org

Structure Activity Relationship Sar Studies and Molecular Design Principles

Elucidation of Pharmacophore Requirements for Receptor Binding

The fundamental structure of piperidin-4-ylphosphinic acid has been identified as a key pharmacophore for interacting with specific receptors, notably GABA receptors. The piperidine (B6355638) ring serves as a crucial scaffold, and its nitrogen atom is a key feature for interaction. mdpi.com Modifications to this core structure have helped to define the essential requirements for biological activity.

Research on N-(4-piperidinyl)-2-indolinones as nociceptin (B549756) receptor (NOP) ligands has further underscored the importance of the heterocyclic moiety at the 4-position of the piperidine ring. This component has been shown to be a critical determinant of selectivity over other opioid receptors. nih.gov

Rational Design Based on Modulation of Piperidine N-Substituents and Ring Modifications

The rational design of this compound analogues has heavily focused on the modulation of the piperidine N-substituent and modifications to the piperidine ring itself. These changes have been shown to significantly influence the potency, selectivity, and even the functional activity (agonist versus antagonist) of the compounds.

Studies on NOP receptor ligands have demonstrated that the substituent on the piperidine nitrogen (N-1) plays a pivotal role in determining whether a compound acts as an agonist or an antagonist. nih.gov For example, within the same structural class of N-(4-piperidinyl)-1,3-dihydroindol-2-ones, ligands with a saturated lipophilic substituent directly linked to the piperidyl N-1 tend to be NOP agonists. In contrast, those linked via a methylene (B1212753) group often act as antagonists. nih.gov This finding provides a clear strategy for modulating the efficacy of these ligands.

Furthermore, modifications to the piperidine ring itself have been explored. Introducing unsaturation into the piperidine ring, creating a dehydropiperidine structure, has been shown to increase potency in certain series of compounds. dndi.org For instance, a tenfold increase in activity was observed when moving from a saturated piperidine to an unsaturated analogue in a series of 4-azaindole-2-piperidine derivatives. dndi.org However, replacing the piperidine ring with an acyclic or a morpholine (B109124) ring generally resulted in a loss of activity, emphasizing the structural importance of the piperidine core. dndi.org

The following table summarizes the effects of N-substituent and ring modifications on the activity of piperidine-containing compounds based on various studies.

| Modification | Effect on Activity | Receptor/Target | Reference |

| N-1 substituent in N-(4-piperidinyl)-1,3-dihydroindol-2-ones | Modulates agonist vs. antagonist activity | NOP Receptor | nih.gov |

| Introduction of unsaturation in the piperidine ring | Ten-fold increase in potency | Trypanosoma cruzi | dndi.org |

| Replacement of piperidine with a morpholine ring | Inactive compound | Trypanosoma cruzi | dndi.org |

| Replacement of piperidine with an acyclic analogue | Loss of activity | Trypanosoma cruzi | dndi.org |

Influence of the Phosphinic Acid Moiety as a Carboxylic Acid Bioisostere on Biological Activity

The phosphinic acid group in this compound serves as a bioisostere of a carboxylic acid. This substitution is a common strategy in medicinal chemistry to enhance biological activity, improve metabolic stability, or alter physicochemical properties. nih.govdrughunter.com

In the context of GABA receptor ligands, this compound, the phosphinic acid analogue of the GABA agonist isonipecotic acid, has been shown to be a potent and selective antagonist for GABA(C) receptors. nih.gov Its potency is comparable to the standard GABA(C) antagonist, (1,2,5,6-tetrahydropyridin-4-yl)methylphosphinic acid (TPMPA). nih.gov

Interestingly, the nature of the acidic group has a profound impact on activity. The corresponding phosphonic acid analogue, piperidin-4-ylphosphonic acid, is significantly less potent as a GABA(C) antagonist. nih.gov Conversely, the seleninic acid analogue, piperidin-4-ylseleninic acid (SEPI), was found to be the most potent and selective GABA(C) antagonist among the studied isonipecotic acid derivatives. nih.gov This highlights the critical role of the acidic moiety's specific properties, such as its pKa and geometry, in determining biological activity.

The table below compares the activity of different bioisosteres of isonipecotic acid at GABA(C) receptors.

| Compound | Acid Moiety | Activity at GABA(C) Receptor | Reference |

| This compound | Phosphinic Acid | Potent and selective antagonist | nih.gov |

| Piperidin-4-ylphosphonic acid | Phosphonic Acid | Weak antagonist | nih.gov |

| Piperidin-4-ylseleninic acid (SEPI) | Seleninic Acid | Most potent and selective antagonist | nih.gov |

Stereochemical Considerations in the Design of Biologically Active Analogues

The stereochemistry of the piperidine ring and its substituents is a critical factor in the design of biologically active analogues. The spatial arrangement of atoms can significantly influence how a molecule interacts with its biological target.

For example, in a series of (2S,3R,4S,6R)-3-methyl-4-alkyl-2,6-diarylpiperidin-4-ol derivatives, the specific stereochemistry was found to be crucial for their antibacterial, antifungal, and anthelmintic activities. nih.gov Similarly, the stereochemistry of substituted piperidin-4-one oxime ethers has been investigated, revealing that different conformations (chair vs. twist-boat) are preferred depending on the steric hindrance of the substituents, which in turn affects their antimicrobial properties. nih.gov

In the development of dual PPARα/γ agonists based on piperidine-4-carboxylic acid, stereoisomerism was a key consideration in the design and synthesis of potent analogues. nih.gov The precise three-dimensional structure of the molecule is often essential for optimal binding to the receptor and subsequent biological response.

Future Research Directions and Advanced Applications of Piperidin 4 Ylphosphinic Acid Derivatives

Exploration of Novel Synthetic Routes for Piperidin-4-ylphosphinic Acid Derivatives

The advancement of research into this compound derivatives is intrinsically linked to the development of efficient, versatile, and scalable synthetic methodologies. While established routes, such as those involving Pudovik or Michaelis-Arbuzov reactions, have been successful, future efforts are likely to focus on overcoming existing limitations and expanding the accessible chemical space. rsc.org

Key areas for future synthetic exploration include:

Asymmetric Synthesis : The development of stereoselective synthetic methods is paramount for producing enantiomerically pure derivatives. This is crucial as different enantiomers often exhibit distinct pharmacological profiles. Future routes may employ chiral catalysts, auxiliaries, or enzymatic resolutions to achieve high enantiomeric excess.

Catalytic C-H and P-H Functionalization : Modern synthetic strategies are moving towards direct functionalization of C-H and P-H bonds. researchgate.net These methods, often employing transition metal catalysts, offer a more atom-economical approach to creating diverse analogues without the need for pre-functionalized starting materials. researchgate.netnih.gov Exploring these reactions for the piperidine (B6355638) scaffold could rapidly generate libraries of novel compounds.

Flow Chemistry and Microwave-Assisted Synthesis : To improve reaction efficiency, safety, and scalability, researchers are increasingly turning to flow chemistry and microwave-assisted synthesis. semanticscholar.org These technologies can reduce reaction times from hours to minutes, improve yields, and allow for safer handling of reactive intermediates. semanticscholar.org Applying these to the synthesis of this compound derivatives could accelerate the production of compounds for screening and development.

Novel Phosphorus-Containing Building Blocks : The synthesis of phosphinic acids can be challenging. nih.gov Future research may focus on creating new, stable, and versatile phosphorus-containing reagents that can be easily incorporated into the piperidine ring structure. This could involve developing novel phosphinic acid synthons or improved methods for the synthesis of H-phosphinic acids and their esters. researchgate.netliverpool.ac.uk

A comparative table of traditional versus potential future synthetic strategies is presented below.

| Synthetic Strategy | Description | Advantages | Challenges | Future Outlook |

| Traditional Methods (e.g., Michaelis-Arbuzov, Pudovik) | Multi-step reactions often requiring harsh conditions and pre-functionalized substrates. acs.org | Well-established and reliable for specific targets. | Limited substrate scope, often low atom economy, may lack stereocontrol. acs.org | Optimization for milder conditions and specific substrates. |

| Catalytic Cross-Coupling | Transition metal-catalyzed reactions (e.g., Hirao reaction) to form P-C bonds. nih.gov | High efficiency, good functional group tolerance. nih.gov | Catalyst cost and toxicity, requires specific reaction conditions. | Development of more robust and cheaper catalysts. |

| Asymmetric Catalysis | Use of chiral catalysts to produce single enantiomers. mdpi.com | Access to enantiopure compounds, crucial for pharmacological studies. | Catalyst development can be complex and expensive. | Broader application to phosphinic acid synthesis. |

| Flow Chemistry | Reactions are performed in continuous-flowing streams in a reactor. | Enhanced safety, scalability, and reaction control; faster optimization. | Requires specialized equipment and expertise. | Integration into multistep syntheses for on-demand compound production. |

Integration of this compound Derivatives into Advanced Material Science Research (Conceptual Frameworks)

While the primary focus has been on medicinal chemistry, the structural motifs of this compound derivatives suggest their potential utility in materials science. The phosphinic acid group is known for its ability to coordinate with metal ions and its potential for incorporation into polymeric structures. mdpi.comnih.govresearchgate.net The piperidine ring offers a robust, three-dimensional scaffold that can be further functionalized.

Conceptual frameworks for future research include:

Metal-Organic Frameworks (MOFs) : The phosphinic acid moiety can act as a linker to coordinate with metal ions, forming porous, crystalline structures known as MOFs. rsc.orgrsc.orgosti.gov By modifying the piperidine ring with additional functional groups, it may be possible to create MOFs with tailored properties for applications such as:

Catalysis : The piperidine nitrogen could be quaternized or functionalized to create active catalytic sites within the MOF pores.

Gas Storage and Separation : The pore size and surface chemistry of the MOF could be tuned by selecting appropriate derivatives.

Sensing : Derivatives containing chromophores or fluorophores could be used to create MOF-based sensors that respond to specific analytes.

Decontamination : Zr-based MOFs have shown effectiveness in degrading organophosphorus compounds, suggesting a potential application for frameworks built with phosphinic acid linkers in capturing and breaking down toxic agents. rsc.orgacs.org

Functional Polymers and Resins : Phosphinic acid-containing monomers can be polymerized to create functional materials. mdpi.comnih.govresearchgate.net this compound derivatives could be used to synthesize polymers with applications in:

Ion Exchange and Metal Sequestration : The phosphinic acid groups can act as ion-exchange sites, making these polymers suitable for water purification or the recovery of precious metals. nih.govacs.org The piperidine scaffold could influence the selectivity and binding kinetics.

Smart Materials : By incorporating responsive elements onto the piperidine ring, it may be possible to create polymers that change their properties (e.g., solubility, conformation) in response to stimuli like pH, temperature, or light.

Biomaterials : Polymers functionalized with these derivatives could be explored for applications in drug delivery or as scaffolds for tissue engineering, leveraging the biocompatibility of the piperidine moiety. researchgate.net

| Material Type | Potential Role of this compound Derivative | Conceptual Application | Key Research Question |

| Metal-Organic Frameworks (MOFs) | Acts as an organic linker connecting metal nodes. researchgate.net | Selective gas separation, heterogeneous catalysis, chemical sensing. nih.gov | How does the piperidine conformation and functionalization affect the MOF topology and properties? |

| Coordination Polymers | Forms extended networks with metal ions. | Luminescent materials, magnetic materials. | Can chiral derivatives lead to chiral polymers with interesting optical properties? |

| Functional Polymers | Serves as a functional monomer or is grafted onto a polymer backbone. nih.gov | Ion-exchange resins for water treatment, flame retardants. mdpi.comresearchgate.net | What is the effect of the piperidine ring on the thermal stability and ion-binding capacity of the polymer? |

| Surface Modifiers | Binds to metal oxide surfaces via the phosphinic acid group. | Corrosion inhibitors, biocompatible coatings for implants. | How strongly do these derivatives bind to surfaces like titanium oxide or steel? |

Development of Integrated Methodologies for High-Throughput Compound Discovery and Characterization

To accelerate the discovery of new this compound derivatives with desired biological activities, integrated methodologies combining computational and experimental techniques are essential. The future of drug design in this area will rely heavily on the ability to rapidly synthesize, screen, and characterize large numbers of compounds. tandfonline.commdpi.comfrontiersin.org

High-Throughput Screening (HTS) : Developing robust HTS assays is critical for rapidly evaluating the biological activity of large compound libraries. For GABA receptor modulators, several HTS platforms can be adapted:

Fluorescence-Based Assays : These assays use fluorescent dyes sensitive to membrane potential or ion concentration (e.g., chloride) to measure the activity of ion channels like the GABA-A receptor. nih.govfau.de They are well-suited for automated, multi-well plate formats.

Radioligand Binding Assays : These remain a gold standard for measuring the affinity of a compound for a specific receptor but can be more labor-intensive.

Cell-Free and Phenotypic Screening : Image-based, marker-free screening methods are emerging that can detect cellular responses to compounds, offering a more holistic view of a compound's effect. nih.gov

Computational and In Silico Methods : Before synthesis, computational tools can be used to predict the properties and activities of virtual compounds, prioritizing the most promising candidates for synthesis and testing.

Molecular Docking and Dynamics : These methods can predict how a derivative will bind to its target receptor, providing insights into the key interactions that determine affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) : By analyzing a dataset of known compounds and their activities, QSAR models can be built to predict the activity of new, unsynthesized derivatives. mdpi.com

Virtual Screening : Large virtual libraries of this compound derivatives can be screened in silico against a target receptor to identify potential hits.

The integration of these techniques into a cohesive discovery pipeline will be a key driver of future research.

| Methodology | Objective | Example Technique | Potential Impact on Research |

| High-Throughput Screening (HTS) | Rapidly test thousands of compounds for biological activity. | FLIPR (Fluorometric Imaging Plate Reader) membrane potential assays. nih.gov | Fast identification of active "hit" compounds from large libraries. |

| Fragment-Based Screening | Identify small molecular fragments that bind to the target, then grow or link them into more potent leads. | Surface Plasmon Resonance (SPR), X-ray crystallography. | Discovery of novel binding modes and chemical scaffolds. |

| Computational Chemistry | Predict binding affinity and other properties before synthesis. | Molecular Docking, Free Energy Perturbation (FEP). mdpi.com | Prioritization of synthetic targets, reducing wasted effort. |

| Machine Learning / AI | Develop predictive models for activity, selectivity, and ADMET properties. | Deep Neural Networks, Random Forest. | Accelerated lead optimization and de novo design of novel compounds. |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Piperidin-4-ylphosphinic acid, and how can purity be verified?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or catalytic phosphorylation of the piperidine scaffold. For purity verification, use high-performance liquid chromatography (HPLC) with UV detection (λ = 210–230 nm) and compare retention times to standards. Elemental analysis (C, H, N) should match theoretical values within ±0.4%. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ³¹P) is critical to confirm structural integrity .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks to confirm the piperidine ring conformation and phosphinic acid moiety (e.g., δ ~2.5–3.5 ppm for protons adjacent to phosphorus).

- ³¹P NMR : A singlet near δ 25–35 ppm indicates the phosphinic acid group.

- IR Spectroscopy : Look for P=O stretching vibrations (~1200–1250 cm⁻¹) and P-O-H bonds (~2300–2700 cm⁻¹) .

Q. How should researchers handle safety concerns during synthesis?

- Methodological Answer : Piperidin-4-yl derivatives may cause respiratory or skin irritation (GHS Category 2/2A). Use fume hoods, nitrile gloves, and safety goggles. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical evaluation. Monitor thermal decomposition products (e.g., CO, NOₓ) during reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR or IR data may arise from tautomerism or solvent effects. Perform variable-temperature NMR to detect dynamic equilibria. Compare computational simulations (DFT for ³¹P chemical shifts) with experimental results. Cross-validate using X-ray crystallography to confirm solid-state structures .

Q. What experimental design frameworks optimize structure-activity relationship (SAR) studies for this compound?

- Methodological Answer : Apply the PICOT framework:

- Population : Target enzyme/receptor (e.g., GABA analogs).

- Intervention : Structural modifications (e.g., substituents on the piperidine ring).

- Comparison : Benchmark against known inhibitors (e.g., vigabatrin).

- Outcome : IC₅₀ values from enzyme assays or binding affinity via SPR.

- Time : Kinetic studies over 24–72 hours .

Q. How should researchers address low yields in phosphorylation reactions involving Piperidin-4-yl precursors?

- Methodological Answer : Low yields may stem from steric hindrance or competing side reactions. Optimize using:

- Catalytic Systems : Pd(OAc)₂/Xantphos for cross-coupling.

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) versus non-polar (toluene).

- In Situ Monitoring : Use TLC or LC-MS to track reaction progress and adjust stoichiometry .

Q. What statistical methods are appropriate for analyzing dose-response data in pharmacological studies?

- Methodological Answer : Use nonlinear regression (e.g., Hill equation) to calculate EC₅₀/IC₅₀. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Report confidence intervals (95%) and use tools like GraphPad Prism for EC₅₀ curve fitting .

Data Management & Reproducibility

Q. How can researchers ensure reproducibility in synthetic protocols for this compound?

- Methodological Answer : Document all experimental parameters (e.g., temperature gradients, stirring rates) in supplementary information. Use IUPAC nomenclature and structure labels (e.g., "Compound 3a") consistently. Archive raw NMR/FID files and HPLC chromatograms in public repositories (e.g., Zenodo) .

Q. What criteria should guide the inclusion/exclusion of outlier data in kinetic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.